molecular formula C21H23ClN2O4S B2614226 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methylbenzenesulfonamide CAS No. 922104-56-1

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methylbenzenesulfonamide

Cat. No.: B2614226
CAS No.: 922104-56-1
M. Wt: 434.94
InChI Key: WIOXGRAMKZCRBF-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23ClN2O4S and its molecular weight is 434.94. The purity is usually 95%.
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Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C23H28ClN2O5S
  • Molecular Weight : 444.55 g/mol
  • IUPAC Name : this compound

Structural Representation

The compound features a complex structure with multiple functional groups that may contribute to its biological properties.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Anticonvulsant Activity : Preliminary studies suggest that this compound can inhibit seizure activity in animal models. For instance, it demonstrated significant anticonvulsant effects when tested against chemically induced seizures .
  • Antitumor Properties : In vitro studies have shown that the compound may possess cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Anti-inflammatory Effects : The compound has also been noted for its potential anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with multiple biological targets:

  • GABA Receptors : Its anticonvulsant effects may be mediated through modulation of GABAergic transmission.
  • Apoptotic Pathways : The induction of apoptosis in cancer cells suggests interaction with apoptotic signaling pathways.

Study 1: Anticonvulsant Activity

A study conducted on rodent models evaluated the anticonvulsant properties of the compound. The results indicated a dose-dependent inhibition of seizure activity induced by specific agonists. The effective dose range was found to be between 20 and 40 nmol .

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro assays were performed on several cancer cell lines (e.g., HeLa and MCF7). The compound exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic potential. Mechanistic studies revealed that the compound triggers caspase-dependent apoptosis pathways .

Study 3: Anti-inflammatory Activity

In a controlled experiment using a murine model of inflammation, the compound was administered prior to inducing inflammation. Results showed a marked reduction in inflammatory markers compared to controls, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

5-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-5-10-24-17-12-16(8-9-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-11-15(22)7-6-14(19)2/h5-9,11-12,23H,1,10,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOXGRAMKZCRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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